(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenylethylamines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, and an amine group attached to the ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved to obtain the (1S)-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon for the reduction step.
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can undergo reduction to form the corresponding alkane.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1R)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound.
4-bromo-2-chlorophenylethylamine: Lacks the hydrochloride salt form.
4-bromo-2-chlorophenylacetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring
Properties
CAS No. |
2751603-40-2 |
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Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
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